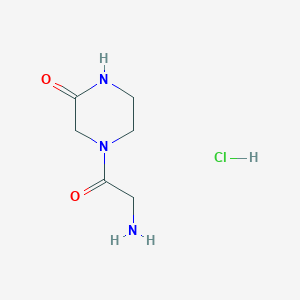

4-(2-Aminoacetyl)-2-piperazinone hydrochloride

説明

Chemical Classification and Significance

4-(2-Aminoacetyl)-2-piperazinone hydrochloride belongs to the broader class of heterocyclic compounds known as piperazines, which are characterized by their saturated aliphatic six-membered ring containing two nitrogen atoms at positions 1 and 4. The compound represents a specialized subclass of piperazinone derivatives, where the basic piperazine scaffold has been modified to include a carbonyl group at the 2-position, transforming it into a lactam structure. This structural modification significantly alters the compound's chemical properties and potential biological activities compared to simple piperazine derivatives.

The piperazine ring system is recognized as one of the most frequently used heterocycles in biologically active compounds, serving multiple functions in molecular design. The nitrogen atoms in the piperazine core provide sites for hydrogen bonding and contribute to the compound's basicity, with typical piperazine derivatives exhibiting basic properties similar to aliphatic amines. The incorporation of the aminoacetyl substituent at the 4-position introduces additional functionality, creating opportunities for further chemical modification and potentially enhancing biological activity through improved receptor interactions.

Chemical classification systems categorize this compound within the diazinane subclass of organoheterocyclic compounds, specifically as a substituted piperazinone derivative. The presence of the hydrochloride salt formation is particularly significant, as it represents a common pharmaceutical formulation strategy that improves water solubility and chemical stability. This salt formation is especially important for compounds containing basic nitrogen atoms, as it facilitates handling and storage while maintaining the compound's chemical integrity.

| Property | Classification | Significance |

|---|---|---|

| Ring System | Six-membered heterocycle | Provides structural stability and conformational flexibility |

| Heteroatoms | Two nitrogen atoms | Enables hydrogen bonding and basic properties |

| Functional Groups | Lactam, primary amine | Offers multiple sites for chemical modification |

| Salt Form | Hydrochloride | Enhances solubility and stability characteristics |

Historical Context in Heterocyclic Chemistry

The development of piperazine chemistry can be traced back to the early 20th century, when these compounds first gained attention for their unique structural properties and potential applications. Piperazines were originally named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in black pepper plants, though it is important to note that piperazines themselves are not derived from plants in the Piper genus. The systematic study of piperazine derivatives began in earnest during the 1940s and 1950s, when researchers recognized their potential as pharmaceutical intermediates and active compounds.

The historical significance of piperazinone derivatives emerged from their role as "failed pharmaceuticals," a term used to describe compounds that were initially evaluated as potential therapeutic agents but were never brought to market. This characterization, however, understates their importance in chemical research, as many piperazinone derivatives have found valuable applications as synthetic intermediates and research tools. The evolution of piperazinone chemistry has been closely tied to advances in heterocyclic synthesis methodology, particularly the development of efficient cyclization reactions and functional group transformations.

By the 1950s, commercial production of various piperazine derivatives had begun, with companies like Carbide & Carbon Chemicals marketing four key intermediates to increase applications of piperazine products. These early commercial efforts focused on N-substituted derivatives, including N-methyl piperazine, N-hydroxyethyl piperazine, N-aminoethyl piperazine, and N-phenyl piperazine, which served as building blocks for more complex molecules. The development of piperazinone derivatives followed naturally from these early advances, as researchers sought to expand the structural diversity and functional properties of the basic piperazine scaffold.

The modern era of piperazinone chemistry has been characterized by sophisticated synthetic approaches that allow for precise control over substitution patterns and stereochemistry. Recent developments have focused on asymmetric synthesis methods, enabling the preparation of enantiomerically pure piperazinone derivatives with defined three-dimensional structures. These advances have been particularly important for understanding structure-activity relationships and optimizing compound properties for specific research applications.

Overview of Piperazinone Derivatives in Chemical Research

Piperazinone derivatives have emerged as important scaffolds in chemical research due to their unique combination of structural features and synthetic accessibility. The lactam functionality present in the piperazinone ring provides both hydrogen bond donor and acceptor capabilities, while the remaining nitrogen atom can serve as a site for further functionalization. This dual functionality makes piperazinone derivatives particularly valuable as building blocks for complex molecular architectures and as templates for library synthesis in drug discovery programs.

Recent research has demonstrated the versatility of piperazinone derivatives in various chemical transformations and applications. These compounds can undergo a wide range of reactions, including nucleophilic substitutions, cyclizations, and coupling reactions, making them valuable intermediates in synthetic chemistry. The incorporation of substituents such as the aminoacetyl group found in this compound further expands the chemical space accessible from these scaffolds, enabling the synthesis of increasingly complex and functionally diverse molecules.

The significance of piperazinone derivatives extends beyond their synthetic utility to encompass their role in chemical biology and medicinal chemistry research. These compounds have been investigated as potential enzyme inhibitors, receptor modulators, and bioactive tool compounds. The structural features that make piperazinones attractive synthetic intermediates also contribute to their potential biological activities, including their ability to interact with protein targets through multiple binding modes and their favorable pharmacokinetic properties.

Contemporary research in piperazinone chemistry has focused on developing more efficient synthetic methods and exploring new applications. Recent advances include the development of catalytic asymmetric synthesis methods that provide access to enantiomerically pure piperazinone derivatives, as well as novel conjugation strategies that enable the attachment of these scaffolds to other functional molecules. These developments have expanded the scope of piperazinone applications in areas ranging from materials science to chemical biology.

特性

IUPAC Name |

4-(2-aminoacetyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2.ClH/c7-3-6(11)9-2-1-8-5(10)4-9;/h1-4,7H2,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZKOYZWNQWMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696408 | |

| Record name | 4-Glycylpiperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220017-06-0 | |

| Record name | 2-Piperazinone, 4-(2-aminoacetyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Glycylpiperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoacetyl)-2-piperazinone hydrochloride typically involves the reaction of piperazine derivatives with appropriate acylating agents. One common method includes the acylation of piperazine with chloroacetyl chloride, followed by the introduction of an amino group through subsequent reactions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the final product in its pure form.

化学反応の分析

Types of Reactions

4-(2-Aminoacetyl)-2-piperazinone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted piperazinone compounds.

科学的研究の応用

Medicinal Chemistry

- Pharmacological Activities : The compound has been studied for its potential as an antimicrobial agent, analgesic, and anticancer drug. Its ability to modulate biological pathways makes it a candidate for treating various diseases.

- Drug Development : Research indicates that derivatives of piperazine, including 4-(2-Aminoacetyl)-2-piperazinone hydrochloride, are often used as scaffolds in the synthesis of new drugs targeting specific receptors or enzymes involved in disease processes .

Therapeutic Uses

- Anticancer Properties : Compounds containing piperazine moieties have shown promise in inhibiting tumor growth. Studies suggest that modifications to the piperazine structure can enhance selectivity for cancer cell lines .

- Neurological Disorders : There is ongoing research into the use of piperazine derivatives in treating neurodegenerative diseases. The compound may influence neurotransmitter systems or exhibit neuroprotective effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains, indicating potential for development as an antibiotic. |

| Study B | Anticancer Activity | Showed inhibition of cancer cell proliferation in vitro, with further studies needed to assess mechanisms and in vivo efficacy. |

| Study C | Neurological Effects | Investigated the impact on neuroprotection in animal models of neurodegeneration, suggesting a role in reducing oxidative stress. |

Synthetic Methodologies

The synthesis of this compound involves various strategies that leverage the reactivity of the piperazine ring:

作用機序

The mechanism of action of 4-(2-Aminoacetyl)-2-piperazinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Structural and Physicochemical Properties

The table below contrasts 4-(2-aminoacetyl)-2-piperazinone hydrochloride with structurally related piperazinone derivatives:

Research Findings and Challenges

Key Studies

- Praziquantel Synthesis: highlights the role of piperazinone intermediates in cost-effective drug production. Substituent length and charge (e.g., amino vs. aryl groups) influence reaction yields .

- Reactivity Trends: Aminoacetyl-substituted derivatives exhibit faster acylation kinetics compared to aminopropyl analogs due to reduced steric hindrance .

生物活性

4-(2-Aminoacetyl)-2-piperazinone hydrochloride, a compound with diverse biological activities, has gained attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₆H₁₄ClN₃O

- CAS Number : 1220017-06-0

This compound features a piperazine ring substituted with an aminoacetyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It can act on neurotransmitter receptors, potentially affecting neurological processes.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting potential applications in treating infections.

Anticancer Potential

The anticancer properties of this compound have also been investigated. In cell line studies, it has been shown to induce apoptosis in various cancer types through mechanisms such as:

- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.

- Apoptotic Pathways : It modulates the expression of pro-apoptotic and anti-apoptotic proteins.

A study reported that treatment with this compound resulted in a significant reduction in cell viability in colon cancer cell lines (HT29), with an IC50 value of approximately 25 µM.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase (COX) enzymes.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anticancer Research :

- Safety Profile :

Q & A

Q. What are the established synthetic routes for 4-(2-Aminoacetyl)-2-piperazinone hydrochloride, and what are their critical reaction parameters?

- Methodological Answer : The synthesis typically involves condensation reactions between piperazinone derivatives and aminoacetyl intermediates. A common route includes reacting 2-piperazinone with chloroacetyl chloride under basic conditions, followed by aminolysis and subsequent hydrochlorination . Critical parameters include:

- Temperature : Maintain 0–5°C during chloroacetylation to prevent side reactions.

- Solvent : Use anhydrous dichloromethane or THF to avoid hydrolysis.

- Catalyst : Triethylamine or DMAP for efficient coupling.

- Purification : Recrystallization from ethanol/water (3:1) yields high-purity product.

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Chloroacetylation | 65–75 | 0–5°C, anhydrous DCM | |

| Direct aminolysis | 50–60 | RT, THF, 24 h |

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (DMSO-d6) confirm the presence of the piperazinone ring (δ 3.2–3.8 ppm) and acetyl moiety (δ 2.1 ppm) .

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98%) .

- Melting Point : 132–136°C (decomposition observed above 140°C) .

- Mass Spectrometry : ESI-MS (m/z 193.1 [M+H]) validates molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C under nitrogen to prevent hygroscopic degradation .

- Handling : Use desiccants during weighing and work in a glovebox for moisture-sensitive steps .

- Stability Tests : Monitor via TLC (silica gel, n-butanol/acetic acid/water 4:1:1) for decomposition over time .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. To address:

- Thermal Analysis : Perform DSC to identify polymorph transitions (e.g., endothermic peaks at 135°C vs. 140°C) .

- XRD : Compare diffraction patterns with reference data to confirm crystalline phase .

- Elemental Analysis : Verify C, H, N content (±0.3% deviation) to rule out impurities .

Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to triethylamine (e.g., DIPEA) for improved coupling efficiency .

- Solvent Optimization : Replace THF with acetonitrile to reduce reaction time (12 h vs. 24 h) .

- In-line Monitoring : Use FTIR to track chloroacetyl chloride consumption (peak at 1800 cm) and adjust stoichiometry dynamically .

Q. How can computational tools predict the pharmacokinetic or reactivity profile of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes with piperazine-binding pockets) using AutoDock Vina .

- ADMET Prediction : Tools like SwissADME estimate logP (~0.5) and BBB permeability (low), guiding drug design .

- DFT Calculations : Analyze electron density maps to predict nucleophilic sites (e.g., amino group) for derivatization .

Q. What experimental approaches validate the compound’s role in modulating biochemical pathways (e.g., neurotransmitter systems)?

- Methodological Answer :

- In Vitro Assays : Measure inhibition of monoamine oxidases (MAOs) using spectrophotometric detection of HO .

- Cell-Based Models : Treat neuronal cell lines (e.g., SH-SY5Y) and quantify cAMP levels via ELISA to assess GPCR interactions .

- Isothermal Titration Calorimetry (ITC) : Determine binding affinity to serotonin receptors (e.g., 5-HT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。